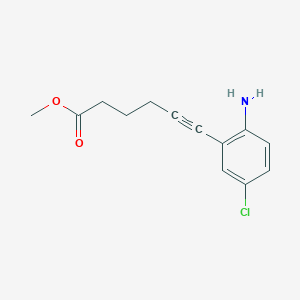
Methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is a chemical compound with a complex structure that includes an amino group, a chlorine atom, and a hexynoic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Chlorophenyl Intermediate: This step involves the introduction of an amino group and a chlorine atom onto a benzene ring. This can be achieved through nitration, reduction, and chlorination reactions.
Alkyne Addition: The next step involves the addition of an alkyne group to the intermediate compound. This can be done using a Sonogashira coupling reaction, which typically requires a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-amino-5-chlorobenzophenone: A related compound with similar structural features but different functional groups.
5-hexynoic acid: Shares the hexynoic acid moiety but lacks the amino and chlorophenyl groups.
Uniqueness
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate |
InChI |
InChI=1S/C13H14ClNO2/c1-17-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15/h7-9H,2,4,6,15H2,1H3 |
InChI 键 |
GODKUOMNPHXKGY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















